molecular formula C9H9N5O3 B14440046 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- CAS No. 76167-90-3

1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-

Cat. No.: B14440046
CAS No.: 76167-90-3
M. Wt: 235.20 g/mol
InChI Key: RJQWLLRAEQUATL-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Tetrazole, 5-(2-phenoxyethyl)-
  • 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
  • 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-

Uniqueness

1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

CAS No.

76167-90-3

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole

InChI

InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13)

InChI Key

RJQWLLRAEQUATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2

Origin of Product

United States

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